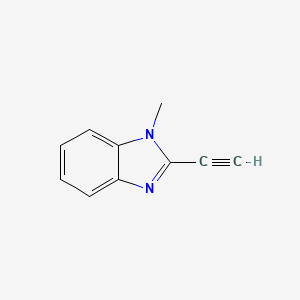

2-ethynyl-1-methyl-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

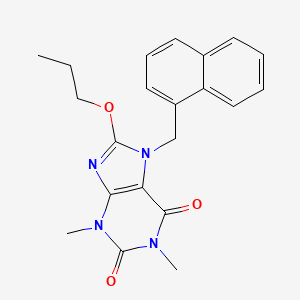

“2-ethynyl-1-methyl-1H-1,3-benzodiazole” is an organic compound with the molecular formula C10H8N2 . It has a molecular weight of 156.18 g/mol . This compound is a versatile chemical compound used in various scientific research applications. It offers opportunities for studying molecular interactions and developing novel materials for industries such as pharmaceuticals and electronics.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole ring fused with an ethynyl group . The InChI string representation of the molecule is InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9 (8)12 (10)2/h1,4-7H,2H3 . The Canonical SMILES representation is CN1C2=CC=CC=C2N=C1C#C .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that benzimidazole-based compounds incorporating ethynyl moiety have shown exceptional acetylene transfer ability onto stabilized enolates .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.18 g/mol, a XLogP3-AA value of 1.7, and a topological polar surface area of 17.8 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 156.068748264 g/mol .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

- The study by Zhengyi Li et al. (2015) on the crystal structure of azilsartan methyl ester highlights the importance of cyclization reactions in developing pharmaceutical compounds with complex structures, including those related to benzodiazole derivatives (Li et al., 2015).

Antifungal and Antimicrobial Activities

- Research by M. P. Toraskar et al. (2009) on the synthesis and antifungal activity of azetidinones derived from benzotriazole indicates the potential for designing new antimicrobial agents based on modifications of the benzotriazole core, which is structurally related to benzodiazoles (Toraskar et al., 2009).

Environmental Fate and Biotransformation

- A study by Sebastian Huntscha et al. (2014) explored the biotransformation of benzotriazoles, revealing pathways relevant to understanding the environmental behavior of related compounds, including benzodiazoles (Huntscha et al., 2014).

Novel Synthetic Methods

- The synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives by Manoj N. Bhoi et al. (2016) showcases advanced methodologies for constructing heterocyclic compounds that could be applicable to synthesizing variants of benzodiazoles (Bhoi et al., 2016).

Human Exposure and Toxicology

- Studies on the detection of benzotriazoles and benzothiazoles in human urine by Alexandros G. Asimakopoulos et al. (2013) provide insights into human exposure to these compounds, which is crucial for assessing the safety of related chemicals, including benzodiazoles (Asimakopoulos et al., 2013).

Eigenschaften

IUPAC Name |

2-ethynyl-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h1,4-7H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNOLRCHNQZMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2630263.png)

![2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2630264.png)

![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2630275.png)

![5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid](/img/structure/B2630276.png)

![2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid](/img/structure/B2630277.png)

![3-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)propanamide](/img/structure/B2630282.png)

![methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2630283.png)